3-[(3-Methylquinoxalin-2-yl)methylsulfanyl]-1-propan-2-ylpiperidin-2-one
Description
3-[(3-Methylquinoxalin-2-yl)methylsulfanyl]-1-propan-2-ylpiperidin-2-one is a complex organic compound that features a quinoxaline ring system. Quinoxaline derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Properties
IUPAC Name |
3-[(3-methylquinoxalin-2-yl)methylsulfanyl]-1-propan-2-ylpiperidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3OS/c1-12(2)21-10-6-9-17(18(21)22)23-11-16-13(3)19-14-7-4-5-8-15(14)20-16/h4-5,7-8,12,17H,6,9-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLXNZYJTSSLBRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1CSC3CCCN(C3=O)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[(3-Methylquinoxalin-2-yl)methylsulfanyl]-1-propan-2-ylpiperidin-2-one involves multiple steps. One common synthetic route starts with the alkylation of 3-methylquinoxalin-2(1H)-one with ethyl 2-bromopropanoate, followed by the reaction with hydrazine hydrate to form hydrazide derivatives . These derivatives are then condensed with various aromatic aldehydes and formylpyrazoles to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
3-[(3-Methylquinoxalin-2-yl)methylsulfanyl]-1-propan-2-ylpiperidin-2-one undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
3-[(3-Methylquinoxalin-2-yl)methylsulfanyl]-1-propan-2-ylpiperidin-2-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biological assays to evaluate its antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 3-[(3-Methylquinoxalin-2-yl)methylsulfanyl]-1-propan-2-ylpiperidin-2-one involves its interaction with specific molecular targets. For instance, in anticancer applications, it may inhibit key enzymes involved in cell proliferation, leading to cell cycle arrest and apoptosis . The quinoxaline ring system is known to interact with DNA and proteins, disrupting their normal functions and leading to therapeutic effects .
Comparison with Similar Compounds
3-[(3-Methylquinoxalin-2-yl)methylsulfanyl]-1-propan-2-ylpiperidin-2-one can be compared with other quinoxaline derivatives such as:
Olaquindox: An antibiotic used in veterinary medicine.
Echinomycin: An antitumor antibiotic.
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